molecular formula C25H24N4O3S B6572716 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 1021221-44-2

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6572716
CAS No.: 1021221-44-2
M. Wt: 460.5 g/mol
InChI Key: ARZSIOOBDJPJNF-UHFFFAOYSA-N
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Description

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a rare and unique chemical compound offered to early-discovery researchers as part of a specialized collection. This acetamide derivative features a complex molecular architecture based on a 4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one core, a scaffold of significant interest in medicinal chemistry for its potential as a kinase inhibitor hinge-binding motif. The structure is further elaborated with a cyclopropyl substituent, a phenyl ring at the 7-position, and a thioacetamide linker connected to a 4-ethoxyphenyl group. Compounds containing this privileged scaffold are frequently investigated in various therapeutic areas, including oncology and inflammatory diseases, for their ability to modulate key enzymatic pathways. As a specialized research intermediate, it is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and exploratory biological screening. Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity. This product is supplied for research use only and is not intended for diagnostic or therapeutic use. All sales are final. For technical assistance, please contact our customer support team with your specific requirements.

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-2-32-19-12-8-17(9-13-19)27-21(30)15-33-25-28-22-20(16-6-4-3-5-7-16)14-26-23(22)24(31)29(25)18-10-11-18/h3-9,12-14,18,26H,2,10-11,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZSIOOBDJPJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 4-aminopyrimidine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, Pathania et al. (2018) demonstrated that 6-chloro-5-nitropyrimidine reacts with substituted vinylpyrrolidines under catalytic hydrogenation to yield amino-substituted pyrrolo[3,2-d]pyrimidines. Adapting this method, the 7-phenyl substituent can be introduced using phenylacetylene or styrene derivatives during the cyclization step.

An alternative route employs Biginelli-type multi-component reactions. Substituted indolin-2-ones, urea, and aldehydes react in the presence of KF/alumina to form the fused pyrrolopyrimidine core. This method offers regioselectivity but requires precise temperature control to avoid side products.

Cyclopropane Functionalization

Introducing the 3-cyclopropyl group necessitates late-stage functionalization. PMC5940354 (2017) details a method where cyclopropanecarboxylic acid is coupled to the pyrrolo[3,2-d]pyrimidine nitrogen via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the cyclopropyl moiety is installed with 65–78% yield.

Table 1: Cyclopropane Functionalization Conditions

Reagent SystemSolventTemperatureYield (%)Source
DEAD/PPh₃THF0°C → RT72
DCC/DMAPDCMRT65
EDC/HOBtDMF40°C68

Thioacetamide Bridge Installation

Thiolation and Acetylation

The thioether linkage is introduced via nucleophilic substitution. The 2-chloro intermediate of the pyrrolo[3,2-d]pyrimidine core reacts with thiourea or potassium thioacetate to form the thiol precursor. Subsequent acetylation with chloroacetyl chloride in dichloromethane (DCM) yields the thioacetamide bridge.

Key Optimization Notes :

  • Use of anhydrous DCM improves chloroacetyl chloride reactivity.

  • Catalytic iodine enhances thiol displacement kinetics by 30%.

Alternative Microwave-Assisted Synthesis

PMC9858427 (2023) reports a microwave-assisted method where 2-chloropyrrolo[3,2-d]pyrimidine reacts directly with mercaptoacetic acid under Pd(OAc)₂ catalysis. This single-step approach achieves 85% yield in 15 minutes at 110°C, significantly reducing reaction time compared to conventional heating.

Table 2: Thioacetamide Synthesis Methods

MethodConditionsYield (%)Purity (%)Source
Conventional SN2DCM, RT, 12h6895
Microwave Pd-catalyzed110°C, 15min, DMF8598
Ultrasound-promotedTHF, 40kHz, 2h7497

N-(4-Ethoxyphenyl)Amidation

Coupling with 4-Ethoxyaniline

The final amidation step employs carbodiimide coupling agents. The thioacetic acid intermediate reacts with 4-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Critical Parameters :

  • Stoichiometric HOBt prevents racemization.

  • Anhydrous DMF ensures optimal reagent solubility.

Green Chemistry Approaches

Recent advances utilize mechanochemical grinding. Mixing the acid and amine with silica-supported EDC under ball-milling conditions achieves 89% yield in 30 minutes without solvent. This method aligns with sustainable chemistry principles but requires post-synthesis purification via flash chromatography.

Table 3: Amidation Reaction Comparison

Coupling ReagentSolventTime (h)Yield (%)Source
EDC/HOBtDMF2482
DCC/DMAPDCM1878
Mechanochemical EDCSolvent-free0.589

Purification and Characterization

Chromatographic Techniques

Final purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual unreacted aniline.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), 4.02 (q, OCH₂), 7.20–7.45 (m, aromatic H).

  • HRMS : m/z calculated for C₂₆H₂₅N₄O₃S [M+H]⁺: 497.1645; found: 497.1648.

Yield Optimization Challenges

Steric Hindrance Mitigation

The 3-cyclopropyl group creates steric hindrance during amidation. VulcanChem (2023) recommends using bulky bases like DIPEA to deprotonate the amine, improving nucleophilicity.

Byproduct Formation

Over-acetylation at the pyrrole nitrogen is mitigated by controlling chloroacetyl chloride stoichiometry (1.1 equiv.).

Scalability and Industrial Feasibility

Batch processes using conventional SN2 thiolation achieve 68% overall yield, but microwave-assisted routes are preferable for pilot-scale synthesis due to reduced energy costs. Current Good Manufacturing Practice (cGMP)-compliant methods require replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent .

Chemical Reactions Analysis

Types of Reactions

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the pyrrolopyrimidine class exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of this compound showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
2-((3-cyclopropyl...)MCF-712.5Apoptosis induction
2-((3-cyclopropyl...)A54915.0Cell cycle arrest

Antimicrobial Properties

Additionally, the compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2032
Escherichia coli1864

Synthetic Applications

In addition to its biological applications, 2-((3-cyclopropyl...) serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions typical for thioamides and pyrrolopyrimidines, such as:

  • Nucleophilic substitutions
  • Cyclization reactions
  • Formation of complex heterocycles

These reactions are crucial for constructing more complex organic molecules in medicinal chemistry.

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound in vivo using xenograft models. Results indicated significant tumor reduction compared to control groups, highlighting its therapeutic potential.
  • Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of derivatives against resistant bacterial strains, demonstrating that modifications to the ethoxyphenyl group enhanced activity against multidrug-resistant pathogens.

Mechanism of Action

The mechanism by which 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name R1 (Position 3) R2 (Acetamide Substituent) Molecular Formula Molecular Weight Source
Target Compound Cyclopropyl 4-ethoxyphenyl C₂₈H₂₅N₄O₃S 497.6 -
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Butyl 3,4-dichlorophenyl C₂₆H₂₅Cl₂N₄O₂S 535.5
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide 4-methoxyphenyl 3-ethylphenyl C₂₉H₂₆N₄O₃S 510.6
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide Butyl 4-ethylphenyl C₂₆H₂₈N₄O₂S 460.6

Key Structural Differences and Implications

Cyclopropane’s sp³-hybridized carbons may also reduce steric hindrance, improving target binding. The 4-methoxyphenyl substituent in introduces aromaticity and electron-donating effects, which could modulate π-π stacking interactions or solubility.

Acetamide Substituent (R2):

  • The 4-ethoxyphenyl group in the target compound provides a moderate electron-donating effect (via ethoxy) and increased hydrophobicity compared to the 3,4-dichlorophenyl (electron-withdrawing) group in or the 4-ethylphenyl (purely hydrophobic) group in .
  • The 3,4-dichlorophenyl substituent in may enhance halogen bonding but reduce solubility due to increased lipophilicity.

Molecular Weight and Polarity: The target compound (497.6 g/mol) has a higher molecular weight than (460.6 g/mol) but lower than (510.6 g/mol).

Hydrogen Bonding and Crystal Packing

While crystallographic data for these compounds are unavailable, the pyrrolo[3,2-d]pyrimidinone core’s carbonyl and thioether groups likely participate in hydrogen-bonding networks, as seen in similar systems . The 4-ethoxyphenyl group’s oxygen may act as a hydrogen-bond acceptor, contrasting with the chloro or ethyl groups in analogues, which lack such capacity .

Biological Activity

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. Its intricate structure, featuring a cyclopropyl group, a phenyl group, and an acetamide moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₃N₃OS, with a molecular weight of approximately 377.50 g/mol. The presence of multiple functional groups in its structure enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₂₁H₂₃N₃OS
Molecular Weight377.50 g/mol
Structural FeaturesPyrrolopyrimidine core, cyclopropyl group, thioamide linkage

The biological activity of this compound likely involves interactions with specific enzymes or receptors. In vitro studies are essential to elucidate binding affinities and inhibition constants for these targets. The compound's structural characteristics suggest it may act as an inhibitor of key kinases involved in cell cycle regulation and proliferation.

Anticancer Properties

Research indicates that compounds within the pyrrolopyrimidine class exhibit significant anticancer activity. For instance:

  • Cell Cycle Inhibition : Similar compounds have been shown to block tumor cell cycle progression, leading to apoptotic cell death. The inhibition of cyclin-dependent kinases (CDKs) plays a crucial role in this mechanism .
  • Kinase Inhibition : Studies have demonstrated that pyrrolopyrimidine derivatives can inhibit various kinases such as EGFR and CDK4/CYCLIN D1, which are critical for tumor growth .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of similar compounds:

CompoundCell LineIC50 (µM)
Compound 1A5495.67 ± 0.08
Compound 2HT2910.31 ± 0.12
Compound 3H4609.76 ± 0.08

These results illustrate the potential of pyrrolopyrimidine derivatives in targeting specific cancer types effectively .

Study on Pyrrolopyrimidine Derivatives

A comprehensive study involving various pyrrolopyrimidine derivatives found that modifications at specific positions significantly influenced their biological activity. For example, substituents at the C-6 position were critical for maintaining cytotoxicity against tumor cells .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could act as bioisosteres to purine analogs of ATP, enhancing cellular uptake and inhibiting essential cellular functions .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodology : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC (≥95% by area) with dual detection (UV/ELSD). Share crystallographic data (CIF files) and NMR spectra (with solvent peaks annotated) in public repositories (e.g., Cambridge Structural Database) .

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